1-Bromo-2-cyclopropoxy-3-methylbenzene
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Overview
Description
1-Bromo-2-cyclopropoxy-3-methylbenzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a bromine atom, a cyclopropoxy group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-cyclopropoxy-3-methylbenzene can be synthesized through a multi-step process involving the bromination of 2-cyclopropoxy-3-methylbenzene. The bromination reaction typically employs bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to facilitate the electrophilic aromatic substitution .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-cyclopropoxy-3-methylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom can be replaced by other electrophiles under suitable conditions.
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form cyclohexane derivatives.
Common Reagents and Conditions:
Electrophilic Substitution: Bromine (Br2), iron(III) bromide (FeBr3)
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Major Products:
Electrophilic Substitution: Various substituted benzene derivatives
Nucleophilic Substitution: Phenols, ethers
Oxidation: Quinones
Reduction: Cyclohexane derivatives
Scientific Research Applications
1-Bromo-2-cyclopropoxy-3-methylbenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-2-cyclopropoxy-3-methylbenzene involves its interaction with various molecular targets through its functional groups. The bromine atom can participate in halogen bonding, while the cyclopropoxy and methyl groups can influence the compound’s reactivity and binding affinity. The pathways involved include electrophilic and nucleophilic interactions, as well as redox reactions .
Comparison with Similar Compounds
- 1-Bromo-2-methoxy-3-methylbenzene
- 1-Bromo-2-ethoxy-3-methylbenzene
- 1-Bromo-2-propoxy-3-methylbenzene
Comparison: 1-Bromo-2-cyclopropoxy-3-methylbenzene is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic effects compared to other alkoxy-substituted benzene derivatives.
Properties
Molecular Formula |
C10H11BrO |
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Molecular Weight |
227.10 g/mol |
IUPAC Name |
1-bromo-2-cyclopropyloxy-3-methylbenzene |
InChI |
InChI=1S/C10H11BrO/c1-7-3-2-4-9(11)10(7)12-8-5-6-8/h2-4,8H,5-6H2,1H3 |
InChI Key |
AVARGAYIQBBSIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)Br)OC2CC2 |
Origin of Product |
United States |
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